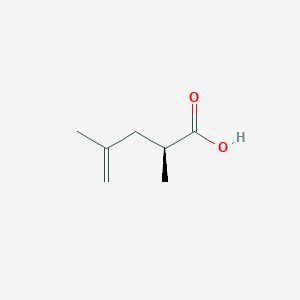
4-Chloro-2-phenylbenzoic acid
Descripción general
Descripción
4-Chloro-2-phenylbenzoic acid: is an organic compound with the molecular formula C13H9ClO2 and a molecular weight of 232.67 g/mol . It is also known by its IUPAC name, 5-chloro [1,1’-biphenyl]-2-carboxylic acid . This compound is characterized by the presence of a chloro group and a phenyl group attached to a benzoic acid core, making it a derivative of benzoic acid.
Mecanismo De Acción
Target of Action
It is known that benzoic acid derivatives can have a wide range of biological targets, depending on their specific chemical structure .
Mode of Action
It is known that benzoic acid derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in a variety of biochemical processes, including metabolic and signal transduction pathways .
Pharmacokinetics
It is known that benzoic acid derivatives can be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Benzoic acid derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzoic acid derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-phenylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction conditions often involve heating the mixture to around 80-100°C for several hours.
Industrial Production Methods: Industrial production of this compound may involve the oxidation of 4-chloro-2-phenylbenzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide . This method is advantageous due to its scalability and relatively straightforward reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2-phenylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl group can be oxidized to form quinones under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Oxidation: Potassium permanganate in acidic or basic medium at elevated temperatures.
Major Products:
Substitution: Formation of 4-amino-2-phenylbenzoic acid or 4-thio-2-phenylbenzoic acid.
Reduction: Formation of 4-chloro-2-phenylbenzyl alcohol.
Oxidation: Formation of 4-chloro-2-phenylquinone.
Aplicaciones Científicas De Investigación
4-Chloro-2-phenylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
- 4-Chlorobenzoic acid
- 2-Phenylbenzoic acid
- 4-Chloro-2-methylbenzoic acid
Comparison: 4-Chloro-2-phenylbenzoic acid is unique due to the presence of both a chloro and a phenyl group on the benzoic acid core. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and altered reactivity compared to its analogs . For example, 4-chlorobenzoic acid lacks the phenyl group, which significantly affects its chemical behavior and applications.
Propiedades
IUPAC Name |
4-chloro-2-phenylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQNLKFGHDNYIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465467 | |
| Record name | 4-CHLORO-2-PHENYLBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107274-51-1 | |
| Record name | 4-CHLORO-2-PHENYLBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3,6-dichlorobenzo[b]thiophene-2-carbonitrile](/img/structure/B3375145.png)

![Bicyclo[3.2.0]hept-6-en-2-one](/img/structure/B3375156.png)
![2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B3375167.png)


